2-(Hexyloxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hexoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOIDROUJIGQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221865 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7162-59-6 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7162-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Hexyloxy)benzaldehyde chemical properties and structure

An In-depth Technical Guide to 2-(Hexyloxy)benzaldehyde: Properties, Synthesis, and Applications

Introduction

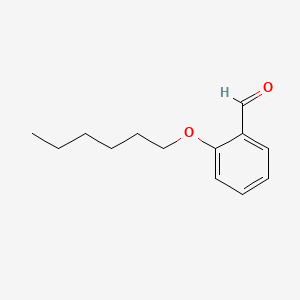

This compound, also known as o-hexyloxybenzaldehyde, is an aromatic organic compound that serves as a valuable intermediate in synthetic chemistry.[1][2] Structurally, it is a derivative of benzaldehyde featuring a hexyloxy group attached to the ortho (position 2) of the benzene ring. This substitution pattern imparts specific chemical properties and reactivity, making it a key building block for the synthesis of more complex molecules, particularly in the fields of materials science and drug discovery. The presence of both an ether linkage and a reactive aldehyde group on the same aromatic scaffold allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, reactivity, and potential applications for researchers and drug development professionals.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of a benzaldehyde core with a six-carbon alkyl chain linked via an ether bond at the C2 position.

IUPAC Name: 2-hexoxybenzaldehyde[1] Synonyms: o-Hexyloxybenzaldehyde, 2-n-Hexyloxybenzaldehyde[1][3] CAS Number: 7162-59-6[1][2] Molecular Formula: C₁₃H₁₈O₂[1][2] Molecular Weight: 206.28 g/mol [1][3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The long alkyl chain contributes to its lipophilicity and influences its boiling point and solubility.

| Property | Value | Source(s) |

| Molecular Weight | 206.28 g/mol | [1][3] |

| Boiling Point | 599.58 K (326.43 °C) (Predicted) | [4] |

| Melting Point | 339.44 K (66.29 °C) (Predicted) | [4] |

| LogP (Octanol/Water) | 3.458 (Predicted) | [4] |

| Water Solubility | Log10(S) = -3.93 mol/L (Predicted) | [4] |

| Appearance | Liquid (at standard conditions) | [5] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aldehydic proton (CHO) typically appears as a singlet far downfield around δ 9.8-10.5 ppm.[6] Aromatic protons on the substituted ring will appear in the δ 6.8-7.9 ppm region. The oxymethylene protons (-OCH₂-) of the hexyloxy group are expected as a triplet around δ 4.0 ppm. The remaining aliphatic protons of the hexyl chain will produce multiplets between δ 1.3-1.8 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.[7]

-

¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde group is a key indicator, resonating significantly downfield around δ 190-192 ppm.[1] The aromatic carbons will produce signals between δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield of the aromatic carbons (excluding the one bonded to the aldehyde group).

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1680-1705 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[5][8][9] Two weaker bands for the aldehydic C-H stretch can be found around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O-C ether stretch will appear in the 1250-1000 cm⁻¹ region.[5][10]

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z of 206.[1][11] Key fragmentation patterns include the loss of a pentyl radical (C₅H₁₁) to give a prominent peak at m/z 135, and cleavage of the ether bond to produce a benzoyl cation fragment (m/z 121) or a hexyloxy-substituted fragment.[1][11]

Synthesis via Williamson Etherification

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) with a suitable hexyl halide.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the hexyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, leaving the phenoxide anion highly reactive, while not participating in hydrogen bonding that could hinder its nucleophilicity.[12][13]

Sources

- 1. This compound | C13H18O2 | CID 138951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 7162-59-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(Hexyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Hexyloxy)benzaldehyde, a significant aromatic aldehyde with applications in organic synthesis and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, analytical methodologies, and safety protocols, offering field-proven insights for its effective application in a research and development setting.

Chemical Identity and Properties

This compound is an organic compound characterized by a benzaldehyde molecule substituted with a hexyloxy group at the ortho (position 2) of the benzene ring.[1] This structural feature, particularly the six-carbon alkyl chain, imparts specific solubility and reactivity characteristics that are pivotal for its application.

CAS Number: 7162-59-6[2][3][4][5]

Synonyms:

-

2-hexoxybenzaldehyde[4]

Physicochemical Properties

The integration of the hexyl ether group onto the benzaldehyde scaffold significantly influences its physical properties. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | [2][3][4][5][8] |

| Molecular Weight | 206.28 g/mol | [2][4][5][8] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 149-151 °C at 0.5 mmHg | [1] |

| Density | 1.00 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.529 - 1.531 at 20 °C | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); low solubility in water. | [1] |

Synthesis of this compound: The Williamson Ether Synthesis

The most prevalent and efficient method for the preparation of this compound is the Williamson ether synthesis.[9] This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[10] In this specific synthesis, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an n-hexyl halide.[9]

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[10][11][12] This mechanism involves a backside attack on the electrophilic carbon of the alkyl halide by the nucleophilic phenoxide ion.[10] For an efficient SN2 reaction, a primary alkyl halide like 1-bromohexane is preferred to minimize competing elimination reactions that can occur with secondary or tertiary halides.[11][12]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous dimethylformamide (4-5 mL per gram of aldehyde).[9][13]

-

Reagent Addition: Add 1-bromohexane (1.1 equivalents) to the reaction mixture.[9][13]

-

Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.[13]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane and ethyl acetate. The disappearance of the more polar 2-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot indicates the progression of the reaction.[9]

-

Work-up: Once the reaction is complete (typically after 3-6 hours), cool the mixture to room temperature.[13] Pour the reaction mixture into ice-cold water and extract the product into ethyl acetate (3x).[13]

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield pure this compound.[13]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for quantifying this compound and assessing its purity. The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[14]

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV at 280 nm.[14]

-

Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol and create a series of calibration standards by dilution.[14]

-

Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the identification and quantification of volatile compounds like this compound.

Illustrative GC-MS Protocol:

-

Column: A non-polar capillary column (e.g., 5% phenylpolysiloxane).[15]

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[14]

-

Standard Preparation: Prepare a stock solution in a volatile organic solvent like hexane and create a series of calibration standards.[14]

-

Sample Preparation: Dissolve the sample in hexane to an estimated concentration within the calibration range.[14]

Analytical Workflow Diagram

Caption: General analytical workflow for this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.[16][19]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[16][18][19]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[16][19]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[16][17]

-

Keep away from incompatible substances and sources of ignition.[16]

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16][17]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][17][18]

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][17]

Applications and Future Directions

Benzaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and dyes.[1][20] The introduction of the hexyloxy group modifies the lipophilicity and steric properties of the benzaldehyde core, which can be exploited in drug design to enhance membrane permeability or modulate receptor binding. While specific signaling pathways involving this compound are not extensively documented, its structural similarity to other biologically active benzaldehydes suggests potential for further investigation in medicinal chemistry and materials science.[1]

References

-

This compound - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chemical Properties of this compound (CAS 7162-59-6) - Cheméo. (n.d.). Retrieved January 11, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 11, 2026, from [Link]

- The Williamson Ether Synthesis. (n.d.). Retrieved January 11, 2026, from some university chemistry department website.

-

This compound | C13H18O2 | CID 138951 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 11, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 11, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - Cheméo. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

APPLICATIONS OF BENZALDEHYDE | TECHVINA. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C13H18O2 | CID 138951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 7162-59-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chemeo.com [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. APPLICATIONS OF BENZALDEHYDE | TECHVINA [techvina.vn]

Synthesis of 2-(Hexyloxy)benzaldehyde from salicylaldehyde

An In-depth Technical Guide to the Synthesis of 2-(Hexyloxy)benzaldehyde from Salicylaldehyde

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound from salicylaldehyde and 1-bromohexane. The core of this process is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations necessary for successful synthesis. We delve into the rationale behind reagent selection, reaction conditions, and purification strategies, ensuring a self-validating and reproducible workflow. The guide includes detailed safety protocols, troubleshooting advice, and visual diagrams to support both theoretical understanding and practical execution.

Introduction: The Williamson Ether Synthesis in Context

The synthesis of aromatic ethers is a fundamental transformation in organic chemistry, with applications ranging from fragrance chemistry to the development of complex pharmaceutical intermediates. This compound serves as a valuable building block in these fields. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the most prevalent and reliable method for preparing such asymmetrical ethers.[1][2][3]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] This involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[1] The broad scope and reliability of this reaction make it an ideal choice for the targeted synthesis.

Mechanistic Rationale and Strategic Considerations

A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The synthesis of this compound via this method involves two critical stages.

Stage 1: Deprotonation of Salicylaldehyde

The phenolic hydroxyl group of salicylaldehyde is weakly acidic and must be deprotonated to form the more potent nucleophile, the salicylaldehyde phenoxide ion.

Choice of Base: While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) is a preferable choice for this synthesis for several reasons.[5][6] It is a mild, non-hygroscopic solid that is easier and safer to handle than NaH.[7] It is sufficiently basic to deprotonate the phenol without promoting undesirable side reactions, such as an aldol reaction involving the aldehyde and the solvent (if acetone were used).[8][9] The reaction of carbonate with residual water can form potassium hydroxide in situ, which drives the deprotonation.[7][10]

Stage 2: SN2 Nucleophilic Attack

The generated phenoxide ion then acts as the nucleophile, attacking the primary alkyl halide, 1-bromohexane.

Choice of Alkylating Agent: The selection of a primary alkyl halide is crucial.[1] 1-Bromohexane is an excellent substrate because the electrophilic carbon is sterically unhindered, favoring the SN2 pathway.[4] Using secondary or tertiary alkyl halides would significantly increase the likelihood of a competing E2 elimination reaction, leading to the formation of hexene as a major byproduct and reducing the yield of the desired ether.[1][3]

The overall reaction mechanism is depicted below.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 5.00 g | 40.9 | 1.0 |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | 7.42 g (5.75 mL) | 45.0 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 8.48 g | 61.4 | 1.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |

| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Glass funnel and filter paper

-

Rotary evaporator

-

Glass chromatography column

-

Beakers, Erlenmeyer flasks, graduated cylinders

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Reaction Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq., 40.9 mmol), anhydrous potassium carbonate (1.5 eq., 61.4 mmol), and 50 mL of N,N-dimethylformamide (DMF).[2]

-

Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq., 45.0 mmol) to the stirring mixture.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C using a heating mantle.[11] Maintain this temperature and allow the reaction to stir for 6-8 hours.

-

Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). Spot the starting material (salicylaldehyde) and the reaction mixture. The reaction is complete when the salicylaldehyde spot has been consumed.[12]

Work-up and Extraction

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Pour the cooled reaction mixture into a beaker containing 150 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers in the separatory funnel. Wash the combined organic phase with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The resulting crude product will be a yellow to brown oil.

Experimental Workflow Diagram

Purification and Characterization

The crude product typically contains unreacted 1-bromohexane and minor impurities. Purification by column chromatography is highly effective.

Purification by Column Chromatography

-

Column Preparation: Prepare a slurry of silica gel in hexane and pack a glass chromatography column.

-

Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or hexane and load it onto the column.[13]

-

Elution: Begin elution with pure hexane to remove any non-polar impurities like unreacted 1-bromohexane. Gradually increase the eluent polarity by adding ethyl acetate. A gradient from 1% to 5% ethyl acetate in hexane is typically effective for eluting the product.[13]

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions containing this compound and remove the solvent via rotary evaporation to yield the final product as a colorless to light yellow liquid.[14]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the characteristic aldehyde proton singlet (~9.9-10.5 ppm), aromatic protons, and the aliphatic protons of the hexyloxy chain.

-

Mass Spectrometry: Confirms the molecular weight of the product (C₁₃H₁₈O₂), which is 206.28 g/mol .[15][16]

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the aldehyde C=O stretch (~1680-1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).

Safety and Hazard Considerations

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Salicylaldehyde: Harmful if swallowed or in contact with skin.[17][18] Causes serious eye irritation and is suspected of causing genetic defects.[17][19][20] Avoid inhalation and direct contact.[19]

-

1-Bromohexane: Flammable liquid and vapor.[21][22] Causes skin and serious eye irritation.[21][22] May cause respiratory irritation.[21][22] Keep away from heat and open flames.

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: Causes skin and eye irritation. Handle with care.

-

Diethyl Ether: Extremely flammable. Work away from ignition sources.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; impure or wet reagents; side reactions (E2 elimination). | Extend reaction time and monitor by TLC. Ensure K₂CO₃ and DMF are anhydrous. Maintain moderate temperature (80-90°C) to minimize elimination.[14] |

| Reaction Stalls | Insufficient base; low temperature. | Add an additional portion of K₂CO₃. Ensure the reaction temperature is maintained at 80°C. |

| Product is a Dark Oil | Formation of polymeric by-products or degradation. | Purification by column chromatography should remove colored impurities.[14] If necessary, a charcoal treatment can be performed before chromatography. |

| Difficult Separation | Unreacted salicylaldehyde present in the product. | The starting material is much more polar. During column chromatography, it will elute much later than the product. Ensure the eluent polarity is not increased too quickly.[13] |

References

- Penta chemicals. (2025-03-21).

- Filo. (2023-10-07). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.

- ChemicalBook.

- Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.

- Sigma-Aldrich. (2024-08-06).

- Carl ROTH.

- TCI America.

- Loba Chemie. (2024-07-10).

- Sigma-Aldrich. (2024-03-02). SAFETY DATA SHEET - Salicylaldehyde, reagent grade, 98%.

- PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.

- ResearchGate. (2014-08-15). Can anyone help me with a Williamson ether synthesis?.

- CDH Fine Chemical.

- Wikipedia. Williamson ether synthesis.

- Thermo Fisher Scientific. (2009-10-16).

- Fisher Scientific. (2025-12-18).

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.

- BenchChem. (2025-12). Application Notes and Protocols for Williamson Ether Synthesis using 1-Bromohexane.

- University of Missouri–St. Louis. 12. The Williamson Ether Synthesis.

- Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis.

- ACS Publications. The Base-Induced Reaction of Salicylaldehyde with 1-Bromobutane in Acetone: Two Related Examples of Chemical Problem Solving.

- BenchChem. performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes.

- Hill, R. K., & Barbaro, J. Experiment 06 Williamson Ether Synthesis. In Experiments in Organic Chemistry (3rd ed.).

- Chemistry Steps. The Williamson Ether Synthesis.

- NIST WebBook. This compound - Mass Spectrum.

- BenchChem.

- BenchChem. Purification of 4-(Hexyloxy)

- ResearchGate. (2025-08-06). The Base-Induced Reaction of Salicylaldehyde with 1-Bromobutane in Acetone: Two Related Examples of Chemical Problem Solving | Request PDF.

- BenchChem. Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.

- NIST WebBook. This compound - IR Spectrum.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound [webbook.nist.gov]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. lobachemie.com [lobachemie.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Williamson Ether Synthesis for Alkoxybenzaldehydes

Abstract

Alkoxybenzaldehydes are a pivotal class of organic compounds, serving as foundational intermediates in the synthesis of pharmaceuticals, fragrances, and advanced materials. The Williamson ether synthesis, a venerable and robust method for forming ether linkages, remains a cornerstone technique for the preparation of these valuable molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the Williamson ether synthesis as applied to the preparation of alkoxybenzaldehydes. We will delve into the core mechanistic principles, explore critical experimental parameters, provide detailed and validated protocols, and offer field-proven insights into troubleshooting and optimization. This document is designed not as a rigid template, but as a dynamic resource to empower chemists to rationally design and execute successful syntheses of a diverse range of alkoxybenzaldehydes.

Introduction: The Enduring Relevance of a Classic Transformation

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a powerful and versatile method for the formation of ethers.[1][2] Its enduring utility lies in its straightforward approach: the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[1][3][4] In the context of alkoxybenzaldehyde synthesis, this translates to the O-alkylation of a hydroxybenzaldehyde precursor. The resulting alkoxybenzaldehydes are crucial building blocks in numerous applications. For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are not only key flavor and fragrance compounds but also serve as starting materials for various pharmaceuticals. Similarly, other alkoxy-substituted benzaldehydes are integral components in the synthesis of a wide array of biologically active molecules.

This guide will provide a comprehensive exploration of this vital synthetic transformation, moving beyond a simple recitation of steps to a deeper understanding of the underlying chemical principles that govern success.

The Heart of the Matter: Mechanistic Insights

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This concerted process involves the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral.[3] In the synthesis of alkoxybenzaldehydes, the key steps are:

-

Deprotonation: A hydroxybenzaldehyde is treated with a base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks the primary alkyl halide, displacing the halide leaving group and forming the ether linkage.

dot graph "Williamson_Ether_Synthesis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: General mechanism of the Williamson ether synthesis for alkoxybenzaldehydes.

The success of this reaction is critically dependent on the nature of the reactants and the reaction conditions, which we will explore in detail in the following sections.

Experimental Design and Optimization: A Scientist's Perspective

The rational design of a Williamson ether synthesis for a specific alkoxybenzaldehyde requires careful consideration of several key parameters. The choices made will directly impact the reaction's yield, purity, and scalability.

The Substrates: Choosing Your Reactants Wisely

-

The Phenolic Precursor: The acidity of the hydroxyl group on the benzaldehyde ring is a crucial factor. Electron-withdrawing groups (such as the aldehyde group itself, and other substituents like nitro groups) increase the acidity of the phenol, allowing for the use of weaker bases for deprotonation.[5][6] Conversely, electron-donating groups decrease acidity, necessitating stronger bases.

-

The Alkylating Agent: The Williamson ether synthesis is most efficient with primary alkyl halides.[3][4] Secondary alkyl halides can also be used, but they are more prone to a competing E2 elimination reaction, which leads to the formation of an alkene byproduct.[3] Tertiary alkyl halides are generally unsuitable as they almost exclusively undergo elimination.[3] The reactivity of the halide follows the order I > Br > Cl. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent electrophiles for this reaction.[4]

The Reaction Environment: Base, Solvent, and Temperature

The choice of base and solvent is interdependent and critical for a successful reaction.

| Parameter | Considerations and Recommendations | Rationale |

| Base | For acidic phenols (like hydroxybenzaldehydes), weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[7] For less acidic phenols or to drive the reaction to completion, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be employed.[7] | The base must be strong enough to deprotonate the phenol to a significant extent, but overly strong bases can promote side reactions. |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[7] | These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction. |

| Temperature | Reactions are typically conducted at temperatures ranging from room temperature to 100 °C.[2] | Higher temperatures can increase the reaction rate but may also favor the competing elimination side reaction. The optimal temperature should be determined empirically for each specific substrate combination. |

Modern Enhancements: Phase-Transfer Catalysis

For industrial applications and to improve reaction conditions, phase-transfer catalysis (PTC) is a valuable technique.[1] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides.[1] This allows for the use of milder reaction conditions, often with aqueous bases, simplifying the procedure and reducing the need for expensive anhydrous solvents.[8][9]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative alkoxybenzaldehydes.

Protocol 1: Synthesis of p-Anisaldehyde (4-Methoxybenzaldehyde)

This protocol details the methylation of 4-hydroxybenzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension and add methyl iodide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield p-anisaldehyde. The product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Synthesis of Vanillin Benzyl Ether (3-Methoxy-4-(benzyloxy)benzaldehyde) using Phase-Transfer Catalysis

This protocol illustrates the use of PTC for the benzylation of vanillin.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Benzyl chloride (BnCl)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve vanillin (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

-

Add a solution of sodium hydroxide (1.5 eq) in water.

-

Stir the biphasic mixture vigorously and add benzyl chloride (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and separate the aqueous and organic layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting and Field-Proven Insights

Even with a well-designed protocol, challenges can arise. Below is a guide to addressing common issues in the Williamson ether synthesis of alkoxybenzaldehydes.

| Problem | Potential Cause(s) | Troubleshooting Strategies |

| Low or No Yield | - Incomplete deprotonation of the phenol. - Inactive alkyl halide. - Wet reagents or solvents. | - Use a stronger base or increase the reaction temperature. - Check the purity of the alkyl halide. - Ensure all reagents and solvents are anhydrous. |

| Formation of Alkene Byproduct | - Use of a secondary or sterically hindered primary alkyl halide. - High reaction temperature. - Use of a bulky, strong base. | - If possible, redesign the synthesis to use a primary alkyl halide. - Lower the reaction temperature. - Use a less sterically hindered base. |

| C-Alkylation of the Phenoxide | - The phenoxide ion is an ambident nucleophile. | - Use of polar aprotic solvents (DMF, DMSO) generally favors O-alkylation. |

| Reaction with the Aldehyde Group | - The aldehyde group is generally stable under these conditions, but strong bases and high temperatures could potentially lead to side reactions like aldol condensation if other enolizable protons are present. | - Use the mildest possible base and temperature that afford a reasonable reaction rate. - If necessary, protect the aldehyde group as an acetal, though this adds extra steps to the synthesis.[10] |

dot graph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

} Caption: A decision-making workflow for troubleshooting the Williamson ether synthesis.

Comparative Analysis with Alternative Synthetic Routes

While the Williamson ether synthesis is a powerful tool, it is essential to consider alternative methods for preparing alkoxybenzaldehydes.

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Williamson Ether Synthesis | Hydroxybenzaldehyde, Alkyl halide | Base (e.g., K₂CO₃, NaOH) | Versatile, generally good yields, well-established. | Requires a hydroxybenzaldehyde precursor, potential for elimination side reactions. |

| Vilsmeier-Haack Reaction | Alkoxybenzene | POCl₃, DMF | High yields for electron-rich aromatics, direct formylation. | Use of corrosive and hazardous reagents. |

| Reimer-Tiemann Reaction | Phenol | Chloroform, Base | One-pot synthesis from simple phenols. | Often gives a mixture of ortho and para isomers, lower yields for the desired para product.[8] |

| Oxidation of Alkoxybenzyl Alcohols | Alkoxybenzyl alcohol | Oxidizing agent (e.g., PCC, MnO₂) | Mild conditions, high selectivity. | Requires the synthesis of the corresponding alcohol. |

The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific functionalities present in the target molecule.

Conclusion: A Timeless Reaction for Modern Chemistry

The Williamson ether synthesis, despite its long history, remains an indispensable tool in the arsenal of the modern organic chemist. Its application to the synthesis of alkoxybenzaldehydes is a testament to its reliability and versatility. By understanding the mechanistic nuances, carefully selecting reaction parameters, and being prepared to troubleshoot potential issues, researchers can effectively leverage this classic transformation to access a wide range of valuable alkoxybenzaldehyde building blocks for drug discovery and materials science. This guide has aimed to provide not just a set of instructions, but a deeper, more intuitive understanding of the Williamson ether synthesis, empowering scientists to confidently and successfully apply it in their own research endeavors.

References

-

Chapter 24: Phenols. Alcohols contain an OH group bonded. (n.d.). Retrieved from [Link]

-

Alcohol Protecting Groups. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). BYJU'S. Retrieved from [Link]

-

Product Class 8: Ethers as Protecting Groups. (n.d.). Retrieved from [Link]

-

Pearl, I. A. (1948). Synthesis of syringaldehyde. Journal of the American Chemical Society, 70(5), 1746–1748. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]

-

Synthesis of 4-hydroxybenzaldehyde from phenol? (2008, June 21). Sciencemadness Discussion Board. [Link]

-

p-HYDROXYPHENYLPYRUVIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Process for preparation of hydroxybenzaldehydes - European Patent Office - EP 0068725 A1. (n.d.). Retrieved from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. byjus.com [byjus.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. learninglink.oup.com [learninglink.oup.com]

Physical properties of 2-(n-hexyloxy)benzaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-(n-Hexyloxy)benzaldehyde

Introduction

2-(n-Hexyloxy)benzaldehyde, a member of the alkoxybenzaldehyde family, is an aromatic organic compound with significant applications in the synthesis of novel materials, pharmaceuticals, and fragrances. Its structure, featuring a hexyl ether group ortho to an aldehyde function on a benzene ring, imparts specific physicochemical characteristics that are critical for its reactivity, handling, and application. This guide provides a comprehensive overview of the core physical properties of 2-(n-hexyloxy)benzaldehyde, offering insights into its molecular structure, spectroscopic profile, and the experimental methodologies for its characterization. The content is tailored for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile synthetic intermediate.

Molecular and General Properties

The foundational attributes of a chemical compound are its identity and basic molecular characteristics. For 2-(n-hexyloxy)benzaldehyde, these are well-established and provide the basis for all further physical and chemical analysis.

| Property | Value | Source |

| IUPAC Name | 2-(Hexyloxy)benzaldehyde | [1] |

| Synonyms | o-Hexyloxybenzaldehyde, 2-n-Hexyloxybenzaldehyde | [1][2][3][4] |

| CAS Registry Number | 7162-59-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2][3] |

| Molecular Weight | 206.28 g/mol | [1][2][3] |

| Appearance | Not specified, likely a liquid at room temperature |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various environments, influencing its solubility, purification methods, and reaction kinetics. While specific experimental data for 2-(n-hexyloxy)benzaldehyde is sparse in publicly available literature, properties can be inferred from structurally similar compounds and computational models.

| Property | Value | Remarks & Causality |

| Boiling Point | Data not available. High boiling point expected. | The relatively high molecular weight (206.28 g/mol ) and the presence of a polar aldehyde group suggest strong intermolecular forces, leading to a high boiling point, likely requiring distillation under reduced pressure. For comparison, the related 2-allyloxybenzaldehyde boils at 130 °C at 10 mmHg. |

| Melting Point | Data not available. | The ortho-substitution and the flexible hexyloxy chain may disrupt crystal lattice packing, potentially leading to a low melting point. |

| Density | Data not available. | Expected to be slightly denser than water, similar to other aromatic aldehydes. 2-Allyloxybenzaldehyde has a density of 1.079 g/mL at 25 °C. |

| Refractive Index | Data not available. | The aromatic ring and conjugation contribute to a refractive index significantly above that of aliphatic compounds. 2-Allyloxybenzaldehyde has a refractive index (n20/D) of 1.55. |

| Solubility | Low in water; Soluble in common organic solvents. | The long nonpolar hexyloxy chain dominates the molecule's character, making it hydrophobic. It is expected to be soluble in solvents like ethanol, diethyl ether, acetone, and chlorinated solvents.[5] |

| Octanol/Water Partition Coeff. (logP) | 4.3 | This computed value[1] indicates high lipophilicity, consistent with its expected low water solubility and preference for nonpolar environments. |

Synthesis and Purity Considerations

Understanding the synthesis of 2-(n-hexyloxy)benzaldehyde is crucial as residual starting materials or by-products can significantly alter measured physical properties. The most common and direct route is the Williamson ether synthesis .

Causality behind the protocol: This reaction involves the nucleophilic substitution of a halide by an alkoxide. Salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a weak base like potassium carbonate to form a more nucleophilic phenoxide. This phenoxide then attacks the primary alkyl halide (1-bromohexane), displacing the bromide ion to form the desired ether. Acetone or DMF are excellent polar aprotic solvents for this Sₙ2 reaction, effectively solvating the cation without interfering with the nucleophile.

Sources

The Synthetic Versatility of 2-(Hexyloxy)benzaldehyde: A Core Intermediate for Modern Organic Synthesis

An In-depth Technical Guide

Abstract

2-(Hexyloxy)benzaldehyde is a versatile aromatic aldehyde that serves as a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, characterized by a reactive aldehyde functionality at the ortho position to a moderately lipophilic hexyloxy group, presents a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the core synthetic transformations involving this compound, offering field-proven insights and detailed methodologies. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of complex molecular targets, from bioactive chalcones to novel amine-containing pharmacophores. We will dissect the causality behind experimental choices for key reactions, including Claisen-Schmidt condensations, Wittig olefinations, Grignard additions, and reductive aminations, providing a robust framework for its practical application.

Physicochemical and Spectroscopic Profile

Before delving into its synthetic applications, it is crucial to understand the fundamental properties of this compound. The ortho-hexyloxy group sterically influences the adjacent aldehyde, which can affect reaction kinetics and equilibria compared to its meta or para isomers. Electronically, the oxygen atom of the ether donates electron density to the aromatic ring via resonance, which can modulate the electrophilicity of the carbonyl carbon.

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2][3] |

| Molecular Weight | 206.28 g/mol | [1][2][4] |

| CAS Number | 7162-59-6 | [1][2][3] |

| Appearance | Liquid | [2] |

| IUPAC Name | 2-hexoxybenzaldehyde | [1] |

| Synonyms | o-Hexyloxybenzaldehyde, 2-n-Hexyloxybenzaldehyde | [1][2][4] |

Spectroscopic data, including ¹³C NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectra, are publicly available and provide the necessary tools for reaction monitoring and product characterization.[1][2][5]

Core Synthetic Transformations and Methodologies

The aldehyde functional group is the epicenter of this compound's reactivity, serving as an electrophilic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

2.1. Claisen-Schmidt Condensation: Synthesis of Bioactive Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are well-established precursors to flavonoids and possess a wide range of pharmacological activities.[6] The reaction involves the base-catalyzed condensation between an aromatic aldehyde and an acetophenone derivative.[7][8]

Mechanistic Rationale: The reaction proceeds via the formation of an enolate from the acetophenone under basic conditions. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone (chalcone). The choice of a strong base like KOH or NaOH is critical for ensuring efficient enolate formation.

Caption: Mechanism of the Claisen-Schmidt Condensation.

Detailed Experimental Protocol: Synthesis of (E)-1-phenyl-3-(2-(hexyloxy)phenyl)prop-2-en-1-one

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq, e.g., 10 mmol, 2.06 g) and acetophenone (1.0 eq, e.g., 10 mmol, 1.20 g) in 20 mL of ethanol.

-

Base Addition: While stirring vigorously at room temperature, add a solution of potassium hydroxide (4.0 eq, e.g., 40 mmol, 2.24 g) in 10 mL of water dropwise over 15 minutes. The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[7]

-

Reaction Monitoring: The reaction mixture will typically become turbid and change color. Stir vigorously for 4-6 hours. Monitor the consumption of the starting aldehyde via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase.

-

Workup and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and carefully neutralize with dilute HCl until the pH is ~7.

-

Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. The crude chalcone can be further purified by recrystallization from ethanol to yield the pure product.[7]

2.2. Wittig Olefination: A Versatile Route to Alkenes

The Wittig reaction is an indispensable tool for synthesizing alkenes with high regioselectivity by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[9] This method is particularly valuable for creating specific olefin geometries and is often complementary to condensation strategies.[10] Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[11]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a zwitterionic intermediate known as a betaine. This betaine rapidly cyclizes to a four-membered oxaphosphetane intermediate. The driving force of the reaction is the subsequent collapse of the oxaphosphetane into the final alkene and a highly stable triphenylphosphine oxide byproduct.[9][11]

Sources

- 1. This compound | C13H18O2 | CID 138951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 7162-59-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wittig Reaction [organic-chemistry.org]

The Ortho-Hexyloxy Effect: A Technical Guide to the Reactivity of the Aldehyde Group in 2-(Hexyloxy)benzaldehyde

Abstract

This technical guide provides an in-depth analysis of the reactivity of the aldehyde functional group in 2-(Hexyloxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document explores the nuanced interplay of electronic and steric factors conferred by the ortho-hexyloxy substituent. We will dissect the theoretical underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and key transformations—including nucleophilic additions, oxidations, and reductions—and present relevant analytical data for characterization. This guide serves as a comprehensive resource, synthesizing established chemical principles with practical, field-proven insights to facilitate the strategic use of this versatile aromatic aldehyde in complex organic synthesis.

Introduction: Understanding the Ortho-Alkoxy Influence

This compound is an aromatic aldehyde distinguished by the presence of a C6 alkyl chain linked via an ether bond at the ortho position to the formyl group. The reactivity of the aldehyde's carbonyl carbon—a critical electrophilic site—is modulated by a unique combination of electronic and steric effects imposed by this ortho substituent. Understanding these effects is paramount for predicting reaction outcomes and designing rational synthetic pathways.

Electronic Effects: The oxygen atom of the hexyloxy group exerts two opposing electronic influences:

-

+R (Resonance) Effect: The lone pairs on the oxygen atom can donate electron density into the aromatic ring through resonance. This effect increases the electron density of the benzene ring and, by extension, can slightly decrease the electrophilicity of the carbonyl carbon.

-

-I (Inductive) Effect: Due to its high electronegativity, the oxygen atom withdraws electron density from the benzene ring through the sigma bond.

For alkoxy groups, the +R effect generally outweighs the -I effect, making them net electron-donating groups.[1] However, this donation primarily affects the ortho and para positions. In the case of this compound, this electron donation can subtly reduce the partial positive charge on the carbonyl carbon, rendering it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2]

Steric Effects: The most significant influence of the ortho-hexyloxy group is steric hindrance. The bulky hexyl chain physically obstructs the trajectory of incoming nucleophiles, shielding the electrophilic carbonyl carbon.[3][4] This steric impediment significantly raises the activation energy for nucleophilic attack, leading to slower reaction rates compared to its meta and para isomers, or to unsubstituted benzaldehyde.[3] This "ortho-effect" is a critical consideration in planning synthetic transformations.

The following diagram illustrates the dual nature of the ortho-hexyloxy substituent's influence on the aldehyde group.

Caption: Logical relationship between substituent effects and aldehyde reactivity.

Synthesis of this compound

The most common and efficient method for preparing this compound is the Williamson ether synthesis, which involves the O-alkylation of a phenoxide with an alkyl halide.[5] In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking 1-bromohexane in an SN2 reaction.

Caption: General workflow for the Williamson ether synthesis of the title compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Salicylaldehyde (1.0 eq)

-

1-Bromohexane (1.1-1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5-2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add salicylaldehyde (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of salicylaldehyde).

-

Add potassium carbonate (1.5-2.0 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 1-bromohexane (1.1-1.2 eq) dropwise to the reaction mixture via a syringe.

-

Heat the reaction mixture to 70-80 °C and maintain stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system), observing the consumption of the salicylaldehyde spot. The reaction typically takes 4-12 hours.

-

Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).

-

Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a clear or pale yellow liquid.

Reactivity of the Aldehyde Group

The aldehyde group is a site of rich chemical reactivity, primarily characterized by nucleophilic addition to the carbonyl carbon, oxidation to a carboxylic acid, and reduction to a primary alcohol. The ortho-hexyloxy group modulates the accessibility and electrophilicity of this site.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[6]

Due to the steric bulk of the ortho-hexyloxy group, reactions with large or sterically demanding nucleophiles may proceed slowly, require more forcing conditions (higher temperatures or longer reaction times), or give lower yields compared to the para-isomer.[3]

The Grignard reaction involves the addition of an organomagnesium halide (a potent carbon nucleophile) to the aldehyde, resulting in the formation of a secondary alcohol after acidic workup.[7][8] This is a powerful C-C bond-forming reaction.

Representative Protocol: Reaction with Phenylmagnesium Bromide

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Add the phenylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the consumption of the starting aldehyde.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (2-(hexyloxy)phenyl)(phenyl)methanol.

The Wittig reaction transforms aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[9][10] This reaction is highly versatile for creating C=C double bonds with excellent regiocontrol. The steric hindrance at the ortho position can influence the E/Z selectivity of the resulting alkene.

Representative Protocol: Olefination with Methyltriphenylphosphonium Bromide

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (n-BuLi, 1.6 M solution in hexanes, 1.05 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Hexanes

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi (1.05 eq) dropwise. A characteristic deep yellow or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the aldehyde.

-

Quench the reaction by adding deionized water.

-

Extract the product into hexanes (3x). The byproduct, triphenylphosphine oxide, is poorly soluble in hexanes.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(hexyloxy)-2-vinylbenzene.

Oxidation to Carboxylic Acid

Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents like sodium chlorite (NaClO₂) or hydrogen peroxide (H₂O₂).[11][12] The electron-donating nature of the alkoxy group can facilitate oxidation.[1]

Caption: Key oxidative and reductive transformations of the aldehyde group.

Representative Protocol: Oxidation to 2-(Hexyloxy)benzoic Acid

Materials:

-

This compound (1.0 eq)

-

Potassium permanganate (KMnO₄) (2.0 eq)

-

Acetone/Water solvent mixture

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 ratio).

-

Cool the solution in an ice bath. Slowly add solid potassium permanganate (2.0 eq) in portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The purple color of the permanganate will disappear, and a brown precipitate of MnO₂ will form.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves.

-

Remove the acetone under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 with 10% HCl. A white precipitate of the carboxylic acid should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-(hexyloxy)benzoic acid. Recrystallization may be necessary for further purification.

Reduction to Primary Alcohol

Aldehydes are easily reduced to primary alcohols. Sodium borohydride (NaBH₄) is a mild and selective reagent that is highly effective for this transformation, typically used in alcoholic solvents like methanol or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions.[2]

Representative Protocol: Reduction to (2-(Hexyloxy)phenyl)methanol

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions. Effervescence (hydrogen gas evolution) may be observed.

-

After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding water, followed by 1 M HCl to neutralize the excess borohydride and hydrolyze the borate ester.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-(hexyloxy)phenyl)methanol. Purification by column chromatography may be performed if necessary.

Quantitative Data Summary & Spectroscopic Characterization

While direct kinetic comparisons for this compound are not widely published, a qualitative reactivity trend can be established based on the known electronic and steric effects.

Table 1: Predicted Relative Reactivity in Key Transformations

| Reaction Type | Reactant | Expected Relative Rate vs. Benzaldehyde | Rationale |

|---|---|---|---|

| Nucleophilic Addition | This compound | Slower | Dominant steric hindrance from the ortho-alkoxy group impedes nucleophilic attack.[3] |

| 4-(Hexyloxy)benzaldehyde | Slower | Electron-donating +R effect of the alkoxy group reduces carbonyl electrophilicity.[1] | |

| Oxidation | This compound | Faster | Electron-donating character of the alkoxy group stabilizes the transition state.[1] |

| | 4-(Hexyloxy)benzaldehyde | Faster | Electron-donating character of the alkoxy group stabilizes the transition state.[1] |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Method | Key Feature | Characteristic Value / Range | Reference |

|---|---|---|---|

| FT-IR | C=O Stretch (Aromatic Aldehyde) | ~1685-1705 cm⁻¹ | [13][14] |

| C-H Stretch (Aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ | [15][16] | |

| ¹H NMR | Aldehyde Proton (-CHO) | δ ~10.3 ppm (s) | [17] |

| (Predicted, CDCl₃) | Aromatic Protons | δ ~7.0-7.8 ppm (m) | [18] |

| Methylene Protons (-O-CH₂-) | δ ~4.1 ppm (t) | [18] | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | δ ~191 ppm | [18] |

| (Predicted, CDCl₃) | Aromatic Carbons | δ ~112-161 ppm | [18] |

| | Methylene Carbon (-O-CH₂-) | δ ~69 ppm |[18] |

Note: NMR data is predicted based on substituent effects and analysis of analogous compounds, such as the para-isomer and other ortho-alkoxybenzaldehydes. The NIST WebBook provides an experimental IR spectrum for verification.[13]

Conclusion

The reactivity of the aldehyde group in this compound is a product of a delicate balance between electronic and steric influences. While the electron-donating resonance of the hexyloxy group slightly deactivates the carbonyl towards nucleophilic attack, the primary determinant of its reactivity is the significant steric hindrance imposed by the ortho-substituent. This steric shield slows the rate of nucleophilic additions compared to its para-isomer and unsubstituted benzaldehyde, often necessitating modified reaction conditions. Conversely, its electron-donating nature facilitates oxidative transformations. By understanding these guiding principles, researchers can effectively leverage this compound as a versatile building block, strategically navigating its unique reactivity profile to achieve complex molecular targets in drug discovery and materials science.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. quora.com [quora.com]

- 13. This compound [webbook.nist.gov]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 17. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 2-(Hexyloxy)benzaldehyde in Common Organic Solvents

Abstract